molecular formula C18H19N5O3 B2398510 8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896850-74-1

8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2398510
CAS No.: 896850-74-1
M. Wt: 353.382
InChI Key: NRCXWJKAQNPEAX-UHFFFAOYSA-N
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Description

8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Research on compounds structurally related to 8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has revealed their potential in targeting various receptors, indicating possible applications in developing antidepressant and anxiolytic agents. Studies have demonstrated that these compounds exhibit affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Notably, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione nucleus have led to the identification of potent ligands for these receptors, with some showing promising preliminary pharmacological profiles as potential antidepressants and anxiolytics (Zagórska et al., 2015). Additionally, compounds derived from this chemical structure have been evaluated for their anxiolytic-like activity in vivo, indicating their potential therapeutic utility (Zagórska et al., 2009).

Angiogenesis Inhibition

The chemical scaffold of imidazo[2,1-f]purine derivatives also shows promise in the field of antiangiogenic therapy. Analogs with specific structural modifications have been synthesized and evaluated for their potential to inhibit angiogenesis, a critical process in cancer progression and other diseases. These studies have identified compounds with comparable inhibitory effects on angiogenesis to known inhibitors, thereby highlighting their potential as therapeutic agents in cancer treatment and other pathologies where angiogenesis plays a crucial role (Braud et al., 2003).

Antiprotozoal Activity

Further research into the therapeutic applications of imidazo[2,1-f]purine derivatives has uncovered their antiprotozoal properties. Specific compounds within this chemical class have demonstrated significant in vitro and in vivo activities against protozoal pathogens, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. These findings suggest the potential of these compounds in developing new antiprotozoal drugs (Ismail et al., 2004).

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11(2)8-23-16(24)14-15(20(4)18(23)25)19-17-21(12(3)9-22(14)17)10-13-6-5-7-26-13/h5-7,9H,1,8,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCXWJKAQNPEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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